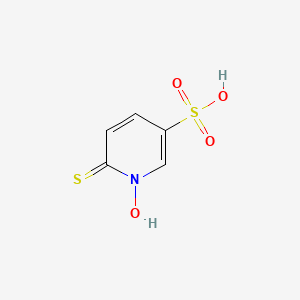![molecular formula C13H8O4 B14188882 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 835597-63-2](/img/structure/B14188882.png)
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused naphthalene and pyran ring system. The presence of hydroxyl groups at positions 4 and 7 adds to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthopyranones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydroxy-2-methylbenzopyran-4-one
- 3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one
- 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
Uniqueness
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 4 and 7.
Propriétés
Numéro CAS |
835597-63-2 |
|---|---|
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
4,7-dihydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O4/c14-9-2-1-7-5-12-10(4-8(7)3-9)11(15)6-13(16)17-12/h1-6,14-15H |
Clé InChI |
XWOYPPYSOPMIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC3=C(C=C21)OC(=O)C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)

![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)

![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)



